molecular formula C21H26N4O3S B11159877 N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B11159877
M. Wt: 414.5 g/mol
InChI Key: PGZWHVLDAOZLOE-UHFFFAOYSA-N
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Description

N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a cyclohexanecarboxamide group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a cyclohexanecarboxamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

    Reduction: Formation of hydroxyl derivatives from the carbonyl group.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential functional differences of This compound .

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H26N4O3S/c1-13-8-9-17(28-2)16(10-13)25-12-15(11-18(25)26)20-23-24-21(29-20)22-19(27)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,22,24,27)

InChI Key

PGZWHVLDAOZLOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4CCCCC4

Origin of Product

United States

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